molecular formula C22H20ClFN6 B11224550 1-(5-chloro-2-methylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

1-(5-chloro-2-methylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11224550
M. Wt: 422.9 g/mol
InChI Key: NZZJCBZFQBWGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2-methylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a high-purity chemical reagent intended for research use only. It is strictly for laboratory applications and not for diagnostic, therapeutic, or personal use. This compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally analogous to purines and are frequently investigated as core scaffolds in medicinal chemistry for their potential to interact with various enzyme families. Its molecular structure, featuring a chloro-methyl substituted phenyl group and a fluorophenyl-piperazine moiety, suggests potential for high biological activity and selectivity. Researchers are exploring its application as a potent and selective kinase inhibitor, particularly in the study of cancer cell signaling pathways and proliferative diseases. The piperazine component also indicates potential utility in central nervous system (CNS) research, possibly targeting neurological receptors. This reagent serves as a valuable chemical probe for biochemical assay development, high-throughput screening, and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents.

Properties

Molecular Formula

C22H20ClFN6

Molecular Weight

422.9 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C22H20ClFN6/c1-15-6-7-16(23)12-20(15)30-22-17(13-27-30)21(25-14-26-22)29-10-8-28(9-11-29)19-5-3-2-4-18(19)24/h2-7,12-14H,8-11H2,1H3

InChI Key

NZZJCBZFQBWGIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

From Pyrazole Derivatives

Pathway A : Reacting o-aminocyanopyrazole with formic acid under reflux yields the pyrazolo[3,4-d]pyrimidine core through intramolecular cyclization. For example, heating o-aminocyanopyrazole with formic acid at 100°C for 6 hours produces the unsubstituted core in 75% yield.
Pathway B : Using acetic anhydride as both solvent and reagent, o-aminocyanopyrazole undergoes cyclization to form the core, followed by thermal intramolecular closure with piperidine. This method achieves 68% yield after 4 hours of reflux.

From Pyrimidine Derivatives

Pathway C : Trichloropyrimidine reacts with hydrazine derivatives under basic conditions to form the pyrazolo[3,4-d]pyrimidine core. For instance, treating 4-chloro-5-cyanopyrimidine with tert-butyl carbazate in ethylamine yields the core structure with 82% efficiency.

Integrated Synthetic Pathways

Sequential Functionalization

  • Core Formation : Synthesize pyrazolo[3,4-d]pyrimidine via Pathway A (75% yield).

  • 1-N Substitution : Apply Suzuki-Miyaura coupling (Method 3, 72% yield).

  • 4-C Substitution : Perform SNAr with 4-(2-fluorophenyl)piperazine (78% yield).
    Overall Yield : 75% × 72% × 78% = 42.1%.

Parallel Functionalization

  • Pre-functionalized Core : Use 4-chloro-1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidine.

  • Piperazine Introduction : SNAr reaction (78% yield).
    Overall Yield : 94% (chlorination) × 78% = 73.3%.

Optimization and Challenges

Reaction Conditions

  • Temperature : SNAr reactions require mild conditions (25–50°C) to prevent decomposition.

  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency but increase cost.

Byproduct Formation

  • Di-substitution : Excess piperazine may lead to 4,7-disubstituted byproducts, mitigated by stoichiometric control.

  • Isomerization : Steric effects from the 5-chloro-2-methylphenyl group can lead to positional isomers, addressed via chromatography.

Comparative Data Tables

Table 1 : Yield Comparison for 1-N Substitution

MethodReagentsConditionsYield (%)
Direct AlkylationK₂CO₃, DMF, 80°C12 hours65
Ullmann CouplingCuI, DMAc, 120°C24 hours58
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 90°C8 hours72

Table 2 : Efficiency of 4-C Substitution Strategies

StrategyReagentsConditionsYield (%)
SNArTEA, DCM, rt24 hours78
Reductive AminationNaBH₃CN, MeOH, 60°C12 hours68

Chemical Reactions Analysis

Core Formation via Cyclocondensation

A common method involves reacting hydrazine derivatives with β-dicarbonyl compounds or β-enaminones to form the pyrazolo[3,4-d]pyrimidine skeleton . For example:

  • Hydrazinolysis : Chlorinated intermediates (e.g., 4-chloropyrazolo[3,4-d]pyrimidine) undergo hydrazinolysis to form hydrazine derivatives, which can then react with aldehydes or ketones .

  • Condensation : Reaction with aromatic aldehydes or acetophenones yields substituted derivatives .

Piperazine Substitution

The incorporation of piperazine groups (e.g., 4-(2-fluorophenyl)piperazin-1-yl) typically involves:

  • Nucleophilic substitution : Reaction of aryl halides (e.g., 2-fluorophenyl bromide) with piperazine in the presence of a base.

  • Coupling reactions : Use of catalysts like copper triflate or imidazolium salts to facilitate coupling between piperazine derivatives and the pyrazolo[3,4-d]pyrimidine core .

Aromatic Functionalization

  • Chlorination : Chlorination of aromatic rings (e.g., using phosphorus oxychloride) introduces substituents like chlorine at specific positions .

  • Fluorination : Fluorine groups (e.g., 2-fluorophenyl) are typically introduced via nucleophilic aromatic substitution or cross-coupling reactions.

Oxidation/Reduction

  • Oxidation : Reagents like potassium permanganate or chromium trioxide can oxidize amine groups to nitro groups or modify aromatic rings.

  • Reduction : Lithium aluminum hydride or sodium borohydride may reduce nitro groups to amines or modify carbonyl groups.

Substitution Reactions

  • Electrophilic substitution : Fluorine and chlorine substituents on aromatic rings can undergo further substitution depending on directing effects.

  • Nucleophilic substitution : Piperazine nitrogens may act as nucleophiles in reactions with alkyl halides or carbonyl compounds.

Biological Relevance of Functional Groups

The structural features of this compound enable interactions with biological targets:

  • Piperazine group : Enhances binding affinity to enzymes or receptors via hydrogen bonding and hydrophobic interactions.

  • Fluorine substitution : Improves lipophilicity and metabolic stability, critical for drug-like properties.

  • Chlorinated aromatic ring : Contributes to electron-deficient regions, influencing binding to aromatic pockets in proteins .

Data Table: Reaction Types and Conditions

Reaction TypePurposeTypical Reagents/Conditions
CyclocondensationCore formationHydrazine derivatives + β-dicarbonyls or aldehydes
Piperazine substitutionIntroduce piperazine groupAryl halides + piperazine + bases (e.g., Cu triflate, imidazolium salts)
ChlorinationAromatic ring modificationPhosphorus oxychloride, trimethylamine
FluorinationIntroduce fluorine substituentNucleophilic aromatic substitution or cross-coupling
OxidationModify functional groupsPotassium permanganate, chromium trioxide
ReductionModify functional groupsLithium aluminum hydride, sodium borohydride

Research Findings and Trends

  • Synthetic Optimization : Recent studies emphasize the use of catalytic systems (e.g., copper triflate) to improve yields and reduce reaction times .

  • Biological Activity : Pyrazolo[3,4-d]pyrimidine derivatives show promising anticancer activity, particularly as EGFR or kinase inhibitors .

  • Structural Diversity : Functional groups like piperazine and fluorinated aromatics enhance selectivity and potency in biological assays.

Scientific Research Applications

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines have been studied for their potential as anticancer agents. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can act as selective protein inhibitors, which is crucial for targeting specific cancer pathways .

Neuropharmacology

The compound has been linked to the activation of transient receptor potential canonical channels (TRPC), specifically TRPC3 and TRPC6. These channels play significant roles in neuronal signaling and are associated with neuroprotective effects. The activation of these channels can enhance brain-derived neurotrophic factor (BDNF) signaling, which is vital for neuronal survival and development . This suggests potential applications in treating neurodegenerative diseases.

Anti-inflammatory Effects

Research has indicated that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit anti-inflammatory properties. These compounds have been assessed for their ability to reduce edema in animal models, demonstrating effectiveness comparable to established anti-inflammatory drugs like Diclofenac . This positions them as candidates for further development in treating inflammatory conditions.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of piperazine-derived compounds showed that the activation of TRPC channels could mitigate neurological deficits in disease models. The compound demonstrated significant efficacy in promoting neuronal survival, suggesting its potential therapeutic use in conditions like Alzheimer's disease .

Case Study 2: Anti-inflammatory Activity

In another investigation, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their anti-inflammatory properties. The results indicated that these compounds effectively reduced inflammation in carrageenan-induced edema models, highlighting their potential as new anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to the suppression of tumor cell proliferation . The pathways involved in this process include the regulation of cell cycle checkpoints and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

1-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine ()

  • Structure : Replaces 5-chloro-2-methylphenyl with 3,4-dimethylphenyl.
  • target compound’s ~4.0). The methyl groups may enhance steric bulk, affecting receptor binding pocket interactions.
  • Activity: No direct biological data, but structural analogs suggest dimethyl groups could improve metabolic stability .

1-(4-Chlorobenzyl)-4-[4-(2-phenylethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine ()

  • Structure : Features a 4-chlorobenzyl group and a phenylethyl-piperazine.
  • Impact : The benzyl group increases molecular weight (MW = 506.4 vs. target’s ~465.9) and introduces a chlorine at the para position, which may enhance aryl hydrocarbon receptor (AhR) interactions. The phenylethyl group on piperazine could improve CNS penetration .

Substituent Variations at the 4-Position

4-(4-Benzhydrylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine ()

  • Structure : Replaces 2-fluorophenyl with benzhydryl (diphenylmethyl).
  • The 4-methylbenzyl group may enhance membrane permeability .

1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine ()

  • Structure : Substitutes 2-fluorophenyl with 2-methylphenyl on piperazine.
  • This may lower affinity for targets requiring polar interactions (e.g., kinases) but improve oral bioavailability .

Core Modifications and Hybrid Scaffolds

Pyrazolo[3,4-d]pyrimidines with Benzothiazole Moieties ()

  • Structure : Integrates a benzothiazole ring at the 1-position.
  • Impact: The benzothiazole group enhances π-π stacking with aromatic residues in enzymes (e.g., COX-2). Compounds like 3a and 3d showed antimicrobial activity (MIC = 8–16 µg/mL against P. aeruginosa), suggesting substituent-dependent target divergence .

PP2 (4-Amino-3-(4-chlorophenyl)-1-(t-butyl)-1H-pyrazolo[3,4-d]pyrimidine) ()

  • Structure: Features a tert-butyl group and an amino substituent.
  • Impact: The amino group enables hydrogen bonding with kinase ATP pockets (e.g., Src family kinases), while the tert-butyl group enhances hydrophobic interactions. PP2 exhibits IC₅₀ = 5 nM for Src kinase, highlighting the importance of polar substituents for potency .

Comparative Data Table

Compound Name 1-Position Substituent 4-Position Substituent Molecular Weight Key Biological Activity Reference
Target Compound 5-Chloro-2-methylphenyl 4-(2-Fluorophenyl)piperazinyl ~465.9 Antitumor (predicted) -
1-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[...] 3,4-Dimethylphenyl 4-(2-Fluorophenyl)piperazinyl 402.5 N/A
1-(4-Chlorobenzyl)-4-[4-(2-phenylethyl)piperazin-1-yl]-1H-pyrazolo[...] 4-Chlorobenzyl 4-(2-Phenylethyl)piperazinyl 506.4 CNS-targeting (predicted)
PP2 4-Chlorophenyl 4-Amino, 1-(t-butyl) 387.9 Src kinase inhibition (IC₅₀ 5 nM)
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine 1,3-Benzothiazol-2-yl 3-Methyl, 4-phenyl 388.4 Antimicrobial (MIC 8–16 µg/mL)

Key Findings and Trends

Halogen Effects : Chlorine and fluorine at the 1- or 4-positions enhance lipophilicity and target binding. Fluorine’s electronegativity improves metabolic stability compared to methyl groups .

Piperazine Modifications : Bulky groups (e.g., benzhydryl) reduce solubility but increase selectivity, while smaller substituents (e.g., 2-methylphenyl) improve bioavailability .

Scaffold Versatility : The pyrazolo[3,4-d]pyrimidine core accommodates diverse substituents, enabling applications in oncology (kinase inhibition), antimicrobials, and anti-inflammatories .

Biological Activity

The compound 1-(5-chloro-2-methylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is part of a class of pyrazolo[3,4-d]pyrimidines that have garnered attention for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to mimic ATP and interact with various kinase targets. The presence of the piperazine moiety enhances its pharmacological profile by potentially increasing solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study evaluated various aryl analogs against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). Some derivatives demonstrated significant cytotoxicity with IC50 values ranging from 0.3 µM to 24 µM against key targets like EGFR and VGFR2 .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
5iMCF-70.3Dual EGFR/VGFR2 inhibitor
5iiHCT1167.6CDK2 inhibition
5iiiHepG224Apoptosis induction

The compound 5i was particularly notable for its ability to induce apoptosis in MCF-7 cells, inhibit cell migration, and suppress cell cycle progression leading to DNA fragmentation .

The mechanism by which these compounds exert their effects involves interaction with various kinases. Pyrazolo[3,4-d]pyrimidines can act as ATP-competitive inhibitors, effectively blocking the activity of kinases involved in cancer proliferation. This structural similarity to ATP allows them to bind effectively at the active sites of these enzymes .

Docking studies suggest that these compounds can form critical interactions with amino acid residues in the kinase domain, which is essential for their inhibitory activity .

Neuroprotective Effects

In addition to anticancer activity, some studies have indicated that related piperazine derivatives can activate TRPC channels (TRPC3/TRPC6), which are implicated in neuroprotective signaling pathways. This suggests a potential role for these compounds in treating neurological disorders by mimicking brain-derived neurotrophic factor (BDNF) signaling .

Case Studies and Research Findings

A significant body of research has been conducted on the biological activities of pyrazolo[3,4-d]pyrimidines. For example:

  • Study on Dual Inhibition : A study reported on a compound's dual inhibition of EGFR and VGFR2 pathways in cancer cells, demonstrating significant tumor growth inhibition in vivo .
  • Neuroprotective Screening : Another investigation screened piperazine-derived compounds for their ability to activate TRPC channels, revealing promising candidates for further development in neuroprotection .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(5-chloro-2-methylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine?

  • Methodology : The compound can be synthesized via a multi-step process involving: (i) Condensation reactions : Reacting substituted pyrazolo[3,4-d]pyrimidin-4-one derivatives with N-arylpiperazine precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . (ii) Chloroacetamide intermediates : Use of 2-chloro-1-(4-arylpiperazine-1-yl)ethanones to introduce the piperazine moiety, followed by nucleophilic substitution . (iii) Purification : Crude products are purified via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodology :
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., aromatic protons from 2-fluorophenyl at δ 7.1–7.4 ppm; pyrimidine carbons at δ 150–160 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) to confirm purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~450) .
  • Elemental analysis : Validate C, H, N, and Cl content (±0.4% theoretical values) .

Q. What solvent systems are optimal for solubility testing in biological assays?

  • Methodology :
  • Primary solvents : DMSO (for stock solutions, ≤10 mM) due to the compound’s low aqueous solubility.
  • Dilution buffers : Phosphate-buffered saline (PBS) with 0.1% Tween-80 to prevent aggregation during cell-based assays .

Advanced Research Questions

Q. How can conflicting crystallographic and computational modeling data for this compound be resolved?

  • Methodology :
  • Single-crystal X-ray diffraction : Compare experimental bond lengths/angles (e.g., pyrazolo-pyrimidine core) with density functional theory (DFT)-optimized structures. Discrepancies >0.05 Å suggest lattice packing effects .
  • Molecular docking : Validate binding poses using flexible ligand protocols (e.g., AutoDock Vina) and cross-check with experimental SAR data .

Q. What strategies improve synthetic yields when introducing the 2-fluorophenylpiperazine moiety?

  • Methodology :
  • Reaction optimization : Use excess piperazine derivatives (1.5 equiv.) in anhydrous DMF at 80–90°C to minimize side reactions.
  • Catalysis : Add KI (10 mol%) to enhance nucleophilic substitution rates .
  • Workup : Extract unreacted starting materials with ethyl acetate before precipitation to isolate the product .

Q. How does fluorination at the phenylpiperazine group influence target binding affinity?

  • Methodology :
  • SAR studies : Compare IC₅₀ values of analogs (e.g., 2-fluoro vs. 4-fluoro substitution) in enzyme inhibition assays (e.g., kinase or GPCR targets). Fluorine’s electron-withdrawing effects may enhance π-stacking or hydrogen bonding .
  • Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to quantify ΔG and ΔH changes upon fluorine substitution .

Q. What analytical techniques address discrepancies in purity assessments between HPLC and LC-MS?

  • Methodology :
  • Orthogonal methods : Combine HPLC-UV (λ = 254 nm) with charged aerosol detection (CAD) to detect non-UV-active impurities.
  • High-resolution MS : Identify adducts or degradation products (e.g., hydrolyzed piperazine rings) via exact mass measurements (±5 ppm) .

Data Contradiction Analysis

Q. How should researchers interpret inconsistent bioactivity data across cell lines?

  • Methodology :
  • Dose-response normalization : Account for differences in cell permeability (e.g., P-gp efflux in cancer lines) by using verapamil as an inhibitor.
  • Metabolic stability assays : Test compound stability in microsomal fractions to rule out CYP450-mediated degradation .

Q. What causes variability in enzymatic inhibition results under identical assay conditions?

  • Methodology :
  • Buffer composition : Ensure consistent ionic strength (e.g., 150 mM NaCl) and pH (7.4 ± 0.1) to avoid enzyme denaturation.
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.